molecular formula C8H7NOS B3012420 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile CAS No. 1152626-12-4

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile

Cat. No.: B3012420
CAS No.: 1152626-12-4
M. Wt: 165.21
InChI Key: XEMNBVRYBCEAHU-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is an organic compound that features a thiophene ring, a nitrile group, and a ketone group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile typically involves the reaction of thiophene derivatives with nitriles and ketones under specific conditions. One common method involves the use of a base-catalyzed reaction where thiophene-3-carboxaldehyde is reacted with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-(2-thienyl)propanenitrile: Similar structure but with the thiophene ring at a different position.

    N-Methyl-3-oxo-3-(thiophen-2-yl)propanamide: Contains an amide group instead of a nitrile group.

    3-Hydroxy-3-(thiophen-2-yl)propanenitrile: Contains a hydroxyl group instead of a ketone group.

Uniqueness

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-methyl-3-oxo-3-thiophen-3-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMNBVRYBCEAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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